1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
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Description
1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione is 218.105527694 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of pyrrolidines, which are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The mode of action of these compounds typically involves interactions with their targets that lead to changes in cellular processes .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to show activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.
Result of Action
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against ck1γ and ck1ε , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
This will help guide the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDSLBADQDNRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359564 |
Source
|
Record name | F1533-0211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61862-23-5 |
Source
|
Record name | F1533-0211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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